molecular formula C7H5Cl2FO2S B1423732 (5-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS No. 1314961-07-3

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1423732
CAS No.: 1314961-07-3
M. Wt: 243.08 g/mol
InChI Key: INWXMMCWWWQZNJ-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a specialized sulfonyl chloride reagent primarily employed in medicinal chemistry and chemical biology research. Its primary function is to introduce the (5-chloro-2-fluorobenzyl)sulfonyl moiety into target molecules through nucleophilic substitution reactions, most commonly with amines to form sulfonamides 1 . This structural motif is of significant value in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics, where the sulfonamide group can enhance binding affinity and modulate pharmacokinetic properties 2 . The chlorine and fluorine substituents on the phenyl ring offer strategic points for further derivatization and allow researchers to fine-tune the electronic characteristics and metabolic stability of the resulting compounds. Researchers utilize this reagent as a critical building block for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies. As an electrophilic sulfonylation agent, it must be handled under anhydrous conditions to prevent hydrolysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. 3 .

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWXMMCWWWQZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

  • Synthesis of Sulfonamides :
    • (5-Chloro-2-fluorophenyl)methanesulfonyl chloride serves as a key intermediate in the synthesis of sulfonamide derivatives. These compounds have shown significant biological activity, particularly as antibacterial agents. The sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of various sulfonamide structures .
  • Drug Development :
    • The compound has been utilized in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. Its ability to modify biological molecules through covalent bonding enhances its potential as a therapeutic agent .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has highlighted the anticancer properties of compounds related to this compound. In vitro studies show that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This mechanism is critical for developing targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against various bacterial strains using the disc diffusion method. Results indicated significant inhibition zones, suggesting that this compound could be developed into a novel antibacterial agent .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the compound's ability to inhibit cell proliferation in breast and lung cancer cell lines. The study found that treatment with this compound led to increased apoptotic activity, linked to the activation of caspase pathways, demonstrating its potential in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/EffectivenessReference
AntimicrobialE. coliMIC = 5 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerBreast cancer cell lineInduces apoptosis
AnticancerLung cancer cell lineInhibits proliferation

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and stability of sulfonyl chlorides depend on the electronic and steric effects of substituents. Below is a comparison with selected analogs:

Compound Name Molecular Formula Substituents Molecular Weight Reactivity (Hydrolysis) Key References
Methanesulfonyl chloride CH₃SO₂Cl None (aliphatic) 114.56 g/mol Highly reactive; hydrolyzes at RT
Benzenesulfonyl chloride C₆H₅SO₂Cl Phenyl 176.62 g/mol Moderate; requires NaOH reflux
p-Toluenesulfonyl chloride C₇H₇SO₂Cl 4-Methylphenyl 190.65 g/mol Low; prolonged NaOH reflux
5-Methylthiophene-2-sulfonyl chloride C₅H₅ClO₂S₂ Thiophene (5-methyl) 196.66 g/mol High (electron-deficient thiophene)
(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride C₈H₅Cl₂NO₃S Benzoxazole (5-chloro) 265.10 g/mol High (heteroaromatic ring)
(5-Fluoro-2-methoxy-4-methylphenyl)methanesulfonyl chloride C₉H₁₀ClFO₃S 5-Fluoro, 2-methoxy, 4-methyl 252.69 g/mol Moderate (electron-donating groups)
Target compound C₇H₅Cl₂FO₂S 5-Chloro, 2-fluorophenyl 243.09 g/mol Predicted : High (electron-withdrawing Cl/F) Inferred

Key Observations :

  • The target compound’s electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the sulfonyl chloride group compared to aliphatic (methanesulfonyl chloride) or electron-rich aromatic (p-toluenesulfonyl chloride) analogs .
  • Heteroaromatic analogs (e.g., thiophene or benzoxazole derivatives) exhibit even higher reactivity due to ring electron deficiency .

Reactivity and Stability

  • Benzenesulfonyl chloride and p-toluenesulfonyl chloride require NaOH reflux for complete hydrolysis . Target compound: Likely hydrolyzes faster than benzenesulfonyl chloride due to electron-withdrawing substituents but slower than heteroaromatic sulfonyl chlorides.
  • Thermal Stability :

    • Methanesulfonyl chloride decomposes upon heating, releasing SO₂ and HCl .
    • Aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) are more thermally stable but still sensitive to moisture.

Biological Activity

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H6ClFOS
  • Molecular Weight : 202.64 g/mol
  • Functional Group : Sulfonyl chloride

The presence of both chlorine and fluorine in its structure enhances the compound's reactivity and biological profile, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl chloride group allows it to act as a sulfonylating agent, facilitating the introduction of the (5-chloro-2-fluorophenyl)methanesulfonyl group onto different substrates, which can modulate their biological properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling, impacting cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, it has been evaluated against breast cancer cells, demonstrating significant antiproliferative effects .
  • Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Effects : A study focused on the synthesis and evaluation of sulfonamide derivatives based on this compound found that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents . This indicates strong potential for developing new anticancer therapies.
  • Mechanistic Insights : Research utilizing molecular dynamics simulations revealed that some derivatives interact with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. This interaction suggests a mechanism by which these compounds can induce cell death in malignant cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that specific substitutions on the phenyl ring enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine or fluorine significantly improves the efficacy against cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine and fluorine substituentsAnticancer, anti-inflammatory
(4-Chloro-2-fluorophenyl)methanesulfonyl chlorideDifferent halogen placementModerate anticancer activity
(2-Bromo-4-fluorophenyl)methanesulfonyl chlorideBromine instead of chlorineLower reactivity compared to chlorinated analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-chloro-2-fluorophenyl)methanesulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding alcohol [(5-chloro-2-fluorophenyl)methanol] using methanesulfonyl chloride (MsCl) under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use chlorinating agents (e.g., thionyl chloride) to activate the sulfonic acid group.
  • Reaction Optimization : Maintain temperatures between 0–5°C to control exothermic reactions and minimize side products.
  • Purification : Isolate the product via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane).
  • Validation : Confirm purity using NMR (integration of aromatic protons and sulfonyl peaks) and mass spectrometry .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Handling : Use chemical fume hoods with local exhaust ventilation. Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats. Avoid inhalation using organic vapor respirators (JIS T 8152) .
  • Storage : Keep in amber glass containers at 2–8°C in a dry, ventilated area. Ensure containers are tightly sealed to prevent hydrolysis. Store away from strong oxidizers (e.g., peroxides) due to incompatibility risks .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra for aromatic protons (δ 7.2–7.8 ppm) and sulfonyl group confirmation (δ 3.3–3.5 ppm for CH3_3SO2_2) .
  • Mass Spectrometry : Validate molecular weight (MW = 242.65 g/mol) via high-resolution MS.
  • FT-IR : Identify S=O stretching vibrations at 1350–1160 cm1^{-1} and C-Cl/F peaks at 750–500 cm1^{-1} .

Advanced Research Questions

Q. How does this compound behave under extreme reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C, releasing SOx_x, CO, and halogenated byproducts. Monitor using thermogravimetric analysis (TGA) and gas chromatography (GC-MS) .
  • Photolytic Sensitivity : Degrades under UV light; use light-protected reactors or amber glassware for long-term studies .

Q. What are the mechanisms underlying its toxicity in biological systems?

  • Methodological Answer : Unlike rapidly hydrolyzed sulfonyl chlorides (e.g., thionyl chloride), this compound hydrolyzes slowly, allowing direct interaction with cellular components.

  • Acute Toxicity : Targets respiratory and nervous systems via inhalation (LC50_{50} < 50 ppm in rodents). Use in vitro models (e.g., A549 lung cells) to assess cytotoxicity .
  • Environmental Impact : Classified as hazardous to aquatic life (H412). Test biodegradability using OECD 301 guidelines and prevent effluent release .

Q. How can researchers resolve contradictions in reported reactivity data?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Side Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids or halogenated derivatives).
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) to isolate substituent effects .

Q. What strategies optimize its use in multi-step organic syntheses?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce sulfonyl groups early to leverage steric protection for subsequent reactions (e.g., Suzuki couplings).
  • Catalytic Enhancements : Use Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation in polar aprotic solvents (e.g., DCM).
  • Scale-Up Considerations : Implement continuous flow reactors to improve heat dissipation and yield consistency .

Q. How should environmental and disposal protocols be designed for this compound?

  • Methodological Answer :

  • Waste Treatment : Neutralize residual compound with 10% sodium bicarbonate before incineration at >1,000°C.
  • Spill Management : Absorb spills with vermiculite or sand, then transfer to hazardous waste facilities. Avoid aqueous rinsing to prevent groundwater contamination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-fluorophenyl)methanesulfonyl chloride
Reactant of Route 2
(5-Chloro-2-fluorophenyl)methanesulfonyl chloride

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